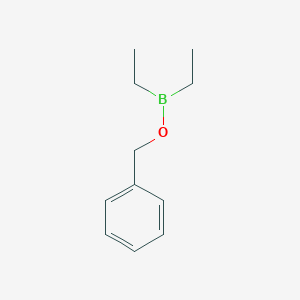

Benzyl diethylborinate

Description

Benzyl diethylborinate (C${11}$H${17}$BO$2$) is an organoboron compound featuring a benzyl group (C$6$H$5$CH$2$-) attached to a diethyl borinate moiety. Such compounds are typically utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as intermediates in oxidation or functionalization reactions. Their stability and reactivity depend on substituents and steric/electronic environments .

Properties

CAS No. |

93130-39-3 |

|---|---|

Molecular Formula |

C11H17BO |

Molecular Weight |

176.07 g/mol |

IUPAC Name |

diethyl(phenylmethoxy)borane |

InChI |

InChI=1S/C11H17BO/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

RATQTDXRQDJYPH-UHFFFAOYSA-N |

Canonical SMILES |

B(CC)(CC)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl diethylborinate can be synthesized through several methods. One common approach involves the reaction of benzylboronic acid with diethylborane. This reaction typically occurs under mild conditions and can be catalyzed by transition metals such as palladium or nickel. Another method involves the hydroboration of benzyl-substituted alkenes with diethylborane, followed by oxidation to yield the desired product .

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale hydroboration processes. These processes often employ continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as rhodium or iridium complexes can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Hydrolysis and Alcoholysis

Benzyl diethylborinate can undergo hydrolysis in the presence of water, leading to the formation of benzyl alcohol and diethyl borate. This reaction is typically facilitated by acidic or basic conditions, which can enhance the nucleophilicity of water or alcohols.

-

Reaction Scheme:

Oxidation Reactions

The oxidation of this compound can yield various products depending on the reaction conditions. For instance, under oxidative conditions, it can be converted into benzaldehyde or benzoic acid.

-

Key Findings:

-

The oxidation pathway often involves radical intermediates, as seen in studies where benzyl radicals formed from benzyl alcohol underwent further oxidation to yield benzaldehyde .

-

The reaction may proceed through a mechanism involving hydrogen abstraction from the benzyl group, leading to the formation of a benzoyl radical.

-

Reaction with Nucleophiles

This compound acts as an electrophile and can react with various nucleophiles. For example, it can undergo nucleophilic substitution reactions with amines or alcohols.

-

Example Reaction:

This type of reaction highlights the utility of this compound in synthesizing amine derivatives.

Reactions with Carbon Nucleophiles

The compound can also react with carbon nucleophiles such as organolithium or Grignard reagents, resulting in the formation of new carbon-carbon bonds.

-

Reaction Mechanism:

-

Formation of a boronate complex.

-

Nucleophilic attack by the carbon nucleophile.

-

Elimination of ethyl groups leading to the desired product.

Reaction Conditions for Key Transformations

| Transformation | Catalyst/Conditions | Observations |

|---|---|---|

| Hydrolysis | Acid/Base | Rapid conversion |

| Oxidation | Oxidative agents (e.g., KMnO₄) | Formation of aldehydes/acid |

| Nucleophilic substitution | Mild heating | High yields with amines |

| Carbon nucleophile reaction | Anhydrous conditions | Effective bond formation |

Scientific Research Applications

Benzyl diethylborinate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of benzyl diethylborinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as hydroboration and cross-coupling. The benzyl group provides additional stability through resonance effects, enhancing the reactivity of the compound .

Comparison with Similar Compounds

Key Structural and Functional Differences:

- Substituent Effects : The ethoxy group in (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid enhances solubility in polar solvents, whereas the dioxaborinane ring in Methyl 3-(dioxaborinan-2-yl)benzoate improves hydrolytic stability .

- Reactivity : Benzaldehyde derivatives (e.g., ) are more reactive toward nucleophilic additions compared to boronic acids/esters, which are tailored for electrophilic coupling .

- Stability : Boronate esters (e.g., ) are generally more moisture-resistant than boronic acids (e.g., ), making them preferable for prolonged storage .

Research Findings on Catalytic Oxidation and Reactivity

- Oxidation Catalysis : Pt@CHs catalysts () effectively oxidize benzyl alcohol to benzaldehyde under basic conditions (e.g., KOH in toluene/water). Yields reach 78% with optimized solvent systems . Boronate esters may act as stabilizing ligands or intermediates in such reactions.

- Cross-Coupling Applications : Boronic acids/esters (e.g., ) are pivotal in Suzuki-Miyaura couplings. The ethoxy and methyl substituents in ’s compound likely modulate electronic effects, enhancing coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.